Cas no 1252181-08-0 (N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide)

N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide is a specialized sulfonamide-based compound featuring a unique molecular structure combining a cyanomethyl-cyclopropylamide moiety with a propargylsulfamoyl benzamide scaffold. This structure confers potential reactivity and binding properties, making it of interest in medicinal chemistry and drug discovery. The presence of the cyano group and cyclopropyl ring may enhance metabolic stability, while the propargyl sulfamoyl group offers versatility for further functionalization via click chemistry. Its well-defined synthetic route ensures high purity, suitable for research applications in kinase inhibition or targeted protein modulation. The compound's balanced lipophilicity and steric profile suggest potential utility in optimizing pharmacokinetic properties for bioactive molecule development.
N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide structure
1252181-08-0 structure
Product name:N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide
CAS No:1252181-08-0
MF:C15H15N3O3S
MW:317.362901926041
CID:6199371
PubChem ID:47795768

N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26680026
    • N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide
    • Z826824128
    • N-(cyanomethyl)-N-cyclopropyl-4-(prop-2-ynylsulfamoyl)benzamide
    • AKOS034616164
    • 1252181-08-0
    • Inchi: 1S/C15H15N3O3S/c1-2-10-17-22(20,21)14-7-3-12(4-8-14)15(19)18(11-9-16)13-5-6-13/h1,3-4,7-8,13,17H,5-6,10-11H2
    • InChI Key: QYWDPJICLZLTRW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(N(CC#N)C1CC1)=O)(NCC#C)(=O)=O

Computed Properties

  • Exact Mass: 317.08341252g/mol
  • Monoisotopic Mass: 317.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 98.6Ų

N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680026-0.05g
N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide
1252181-08-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide

Introduction to N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide (CAS No. 1252181-08-0)

N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide, a compound with the chemical identifier CAS No. 1252181-08-0, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a combination of functional groups such as cyano, cyclopropyl, and sulfamoyl moieties, has garnered considerable attention due to its potential therapeutic applications. The benzamide core and the propargyl group contribute to its unique reactivity and binding properties, making it a promising candidate for further investigation in drug discovery.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group at the N-position enhances the electrophilicity of the molecule, facilitating further functionalization. The cyclopropyl ring, known for its stability and rigidity, contributes to the compound's overall conformational stability, which is crucial for biological activity. Additionally, the presence of the sulfamoyl group introduces polarity and hydrogen bonding capabilities, which can be exploited for improved binding affinity to biological targets.

In recent years, there has been growing interest in molecules that incorporate propargyl groups due to their ability to participate in various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been widely used in bioconjugation techniques and drug delivery systems. The propargyl moiety in N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide not only enhances its synthetic utility but also opens up possibilities for its incorporation into more complex drug molecules.

The benzamide moiety is another key feature of this compound that has been extensively studied for its pharmacological properties. Benzamides are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The specific arrangement of atoms in this compound's structure may contribute to unique interactions with biological targets, making it a valuable scaffold for developing new therapeutic agents.

Recent research has highlighted the importance of molecular diversity in drug discovery programs. Compounds like N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide exemplify how combining different functional groups can lead to novel chemical entities with enhanced biological activity. The combination of a cyano group, a cyclopropyl ring, and a sulfamoyl moiety on a benzamide backbone creates a complex structure that may interact with multiple targets simultaneously.

The sulfamoyl group in particular has been shown to play a critical role in modulating biological activity. Sulfonamides are well-documented for their therapeutic efficacy across various diseases, including bacterial infections and cancer. The presence of this group in N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide suggests potential applications in these areas. Furthermore, the propargyl group provides an additional site for chemical modification, allowing researchers to fine-tune the molecule's properties for specific applications.

In conclusion, N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the presence of cyano, cyclopropyl, and sulfamoyl groups, as well as the propargyl moiety, make it a versatile molecule with potential applications in drug discovery. Ongoing studies aim to elucidate its biological activity and develop novel therapeutic agents based on this scaffold.

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